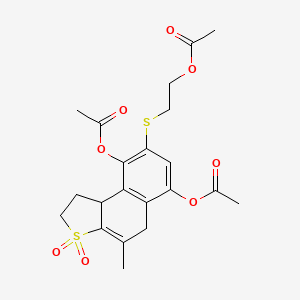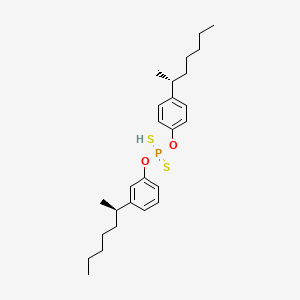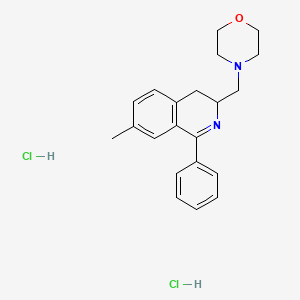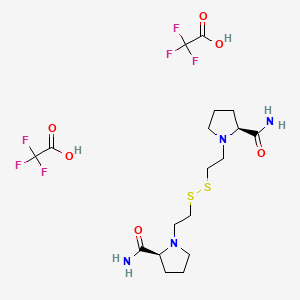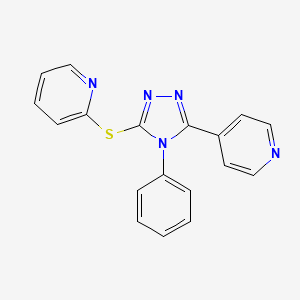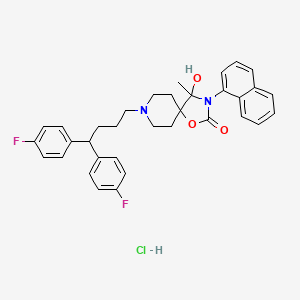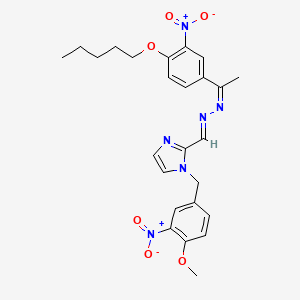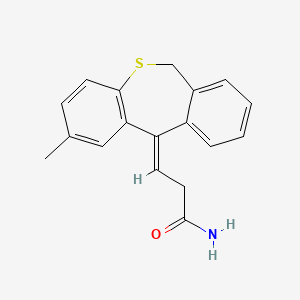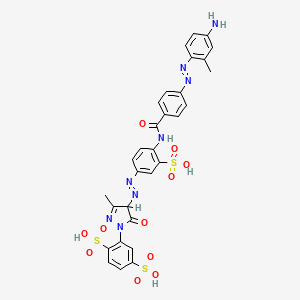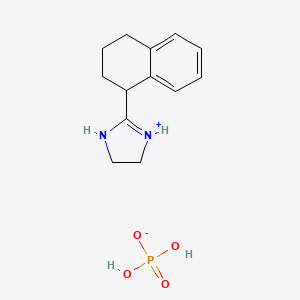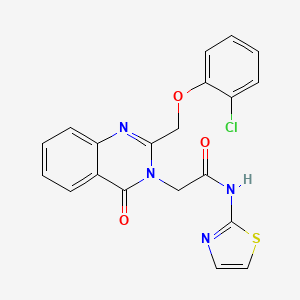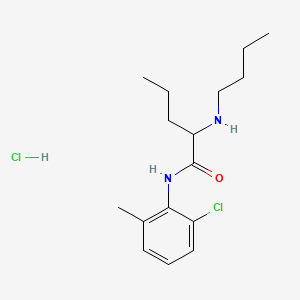
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific structure of this compound includes an amino group at the 4th position, a butyl group at the 5th position, a chlorine atom at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . For the specific compound Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-, the synthesis might involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4,6-dimethylpyrimidine, the butyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction, where the chlorine atom at the 4th position is replaced by an amino group using an appropriate amine source under suitable conditions.
Industrial Production Methods
Industrial production of pyrimidine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while oxidation can produce pyrimidine N-oxides.
Scientific Research Applications
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, interference with DNA synthesis, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the butyl group.
4-Amino-5-cyano-6-alkylamino pyridine: Contains a cyano group instead of a butyl group.
Pyrido[2,3-d]pyrimidin-5-one: A fused pyrimidine derivative with different substituents.
Uniqueness
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the butyl group at the 5th position and the chlorine atom at the 6th position can significantly influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
102207-68-1 |
|---|---|
Molecular Formula |
C9H14ClN3 |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
5-butyl-6-chloro-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-5-7-8(10)12-6(2)13-9(7)11/h3-5H2,1-2H3,(H2,11,12,13) |
InChI Key |
GKQYZHWWZGNONQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(N=C1Cl)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


